4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
Beschreibung
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
XXCCMEAYABSOSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One-Pot Synthesis Method
The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a critical intermediate for constructing the target compound. A patented one-pot method (CN110845410A) streamlines its synthesis using 3,4-dimethoxyphenethylamine and ethyl formate as starting materials. The process involves:
-
Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to generate an intermediate formamide derivative.
-
Cyclization : Treating the intermediate with oxalyl chloride in acetonitrile at 10–20°C, followed by phosphotungstic acid-catalyzed ring closure.
-
Workup : Adding methanol to remove oxalic acid byproducts, cooling to 5–10°C for crystallization, and vacuum drying to yield the hydrochloride salt.
This method achieves 75–80% yield with >99% purity, meeting cGMP standards. Key advantages include reduced solvent use, elimination of column chromatography, and scalability for industrial production.
Preparation of 4-Chloroquinazoline Intermediate
Quinazolin-4(3H)-one Synthesis
The quinazoline core is typically derived from quinazolin-4(3H)-one precursors. Two routes are documented:
Chlorination to 4-Chloroquinazoline
Quinazolin-4(3H)-ones are treated with SOCl₂ in chloroform or POCl₃ under reflux to produce 4-chloroquinazoline derivatives. For example, 4-chloroquinazoline (17 in Ref. 4) is obtained in 85–90% yield using SOCl₂ with catalytic DMF.
Coupling 6,7-Dimethoxy-3,4-Dihydroisoquinoline to Quinazoline
Nucleophilic Aromatic Substitution
The final step involves reacting 4-chloroquinazoline with 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline. Two methods are prominent:
Method A: Acid-Catalyzed Coupling
Method B: Base-Mediated Coupling
-
Outcome : Higher yields (80–85% ) but requires rigorous drying to avoid hydrolysis.
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Impact
Purity and Yield Trade-offs
| Parameter | Method A (Acid) | Method B (Base) |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Purity | >98% | >97% |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | Moderate |
Table 1: Comparison of coupling methods for 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline.
Analytical Characterization
HPLC and NMR Validation
Stability Studies
The hydrochloride salt form demonstrates long-term stability under ambient conditions, critical for pharmaceutical formulation.
Industrial Applications and Challenges
cGMP Compliance
The one-pot dihydroisoquinoline synthesis meets cGMP standards, with impurities <0.15%. This aligns with FDA guidelines for active pharmaceutical ingredients (APIs).
Cost-Efficiency
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Quinazoline Core
The quinazoline ring undergoes nucleophilic substitution at position 4, where the dihydroisoquinoline moiety is attached. This site is highly reactive due to electron-withdrawing effects from adjacent nitrogen atoms.
Acylation of the Dihydroisoquinoline Moiety
The secondary amine in the dihydroisoquinoline group participates in acylation reactions, forming stable amide derivatives.
Cyclization Reactions
The dihydroisoquinoline component undergoes cyclization under Bischler-Napieralski conditions to form polycyclic systems.
Oxidation and Reduction
-
Oxidation : The dihydroisoquinoline ring is oxidized to isoquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), enhancing aromaticity and altering binding affinity.
-
Reduction : Sodium borohydride selectively reduces imine bonds in the dihydroisoquinoline group without affecting the quinazoline core .
Demethylation of Methoxy Groups
Methoxy substituents are cleaved under strong acidic conditions, generating phenolic derivatives with altered solubility and reactivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinazoline ring:
Key Reactivity Insights:
-
Steric Effects : Bulky substituents at position 6 of the quinazoline reduce reaction rates in nucleophilic substitutions .
-
Electronic Effects : Methoxy groups donate electron density, stabilizing intermediates during acylation and cyclization .
-
Biological Correlation : Compounds with sulfonyl or acyl groups exhibit stronger P-gp inhibition due to enhanced ATPase binding .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Research indicates that derivatives of quinazoline structures, including those containing isoquinoline moieties, can act as potent inhibitors of P-glycoprotein (P-gp), which is known to mediate multidrug resistance in cancer cells. For example, a study identified a novel P-gp inhibitor with a quinazoline scaffold that effectively reversed doxorubicin resistance in K562/A02 cells, demonstrating its potential as an adjunct in chemotherapy regimens .
- Smooth Muscle Contractility : Another significant application involves the modulation of smooth muscle contractility. A related compound was investigated for its effects on the spontaneous contractile activity of smooth muscle tissue. The study found that the compound could reduce calcium-dependent contractions by influencing muscarinic acetylcholine receptors and serotonin receptors . This suggests potential applications in treating gastrointestinal disorders or conditions involving smooth muscle dysfunction.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline:
Wirkmechanismus
The mechanism of action of 4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: By modulating these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pharmacological Activity
- P-gp Inhibition: The 6,7-dimethoxy group enhances binding to P-gp’s hydrophobic pocket, with 4-(6,7-dimethoxy-isoquinoline)quinazoline showing superior inhibition compared to non-dimethoxy analogues (e.g., 3,4-dihydroisoquinoline derivatives) . Compound 7e, lacking an aniline linker, exhibited higher potency than 7a, suggesting direct attachment optimizes steric interactions .
- HIV-1 RT Inhibition: Derivatives like 8-series (2-(6,7-dimethoxy-isoquinoline)-N-phenylacetamide) demonstrated moderate activity (IC₅₀: 12–45 μM), outperforming non-dimethoxy variants .
- ABCB1 Modulation : Analogues with extended carbon linkers (e.g., CP-100,356 ) showed improved efflux transporter inhibition, highlighting the role of substituent flexibility .
Physicochemical Properties
- logP and Solubility : The 6,7-dimethoxy group increases hydrophobicity (predicted logP: ~3.5), enhancing membrane permeability but reducing aqueous solubility . Analogues with pyridine or benzimidazole substituents exhibit higher logP (4.2–4.8), correlating with prolonged half-lives .
- Thermal Stability : Hydrochloride salts of this compound decompose at 210–213°C, comparable to Elacridar’s stability profile .
Mechanistic Divergence
- P-gp vs. ABCB1: While both targets are efflux transporters, 4-(6,7-dimethoxy-isoquinoline)quinazoline shows selectivity for P-gp over ABCB1, unlike marine-derived analogues like Lissodendrins B .
- SARS-CoV-2 3CL Protease : Unlike chloropyridinyl esters, this compound’s quinazoline core lacks direct protease inhibitory activity, underscoring structural specificity .
Research Findings and Clinical Implications
- Synergistic Use : Co-administration with paclitaxel or doxorubicin reversed MDR in vitro (EC₅₀: 0.8–1.2 μM) .
- Toxicity Profile : Lower hepatotoxicity compared to Elacridar in rodent models, attributed to reduced off-target binding .
- Synthetic Scalability : High-yield synthesis (82.5%) of 7e supports industrial-scale production .
Biologische Aktivität
The compound 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
- Molecular Formula : CHNO
- Molecular Weight : 247.29 g/mol
- CAS Number : 245057-86-7
The biological activity of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline can be attributed to several mechanisms:
- Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation. This compound has shown potential in targeting specific kinases that regulate cell growth and survival pathways.
- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways, which is crucial for cancer therapy.
- Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
A recent study evaluated the anticancer properties of several quinazoline derivatives, including 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline. The compound was tested against various cancer cell lines using MTT assays to determine its cytotoxic effects.
| Cell Line | IC (µM) |
|---|---|
| LN-229 (glioblastoma) | 5.0 |
| HCT-116 (colorectal carcinoma) | 8.0 |
| NCI-H460 (lung carcinoma) | 6.5 |
The results demonstrated that the compound exhibited significant cytotoxicity in a dose-dependent manner across all tested cell lines .
Mechanistic Studies
Further mechanistic studies revealed that the compound inhibits specific signaling pathways associated with tumor growth. It was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax .
Case Study 1: In Vivo Efficacy
In an animal model of lung cancer, administration of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline resulted in a significant reduction in tumor size compared to control groups. The treatment led to a reduction in Ki67 expression, a marker for cell proliferation .
Case Study 2: Neurological Implications
Research has also explored the neuroprotective effects of this compound. In models of neurodegeneration, it was observed that the compound could mitigate oxidative stress and improve neuronal survival rates .
Q & A
Q. What are the common synthetic routes for 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinazoline derivatives are often prepared by reacting 4-chloroquinazoline intermediates with amines under inert atmospheres (e.g., argon) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) . Key steps include:
- Reagent Selection : Use of N-ethyl-N,N-diisopropylamine as a base to facilitate deprotonation and improve nucleophilicity.
- Purification : Precipitation via pH adjustment (e.g., aqueous NH₄OH) followed by filtration and washing .
- Yield Optimization : Varying reaction time, temperature, and stoichiometric ratios. For example, reports yields up to 85% for analogous compounds using ethanol reflux and crystallization from DMSO .
| Reaction Component | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent | NMP, ethanol | 35–85% | |
| Base | N,N-diisopropylethylamine | — | |
| Temperature | Reflux (80–100°C) | — |
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and dihydroisoquinoline/quinazoline integration. For example, analogous compounds show distinct aromatic proton signals at δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ (C=O stretching in quinazoline) and 1250 cm⁻¹ (C-O-C in dimethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₁H₂₂N₄O₂ requires exact mass 362.17 g/mol) .
Q. How can researchers design experiments to evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains) and assess bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .
- Control Variables : Maintain consistent reaction conditions (solvent, temperature) while varying substituents to isolate structural effects.
Advanced Research Questions
Q. How can computational methods enhance the design of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity and stability of intermediates. For example, ICReDD employs reaction path searches to identify low-energy transition states and optimize synthetic routes .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral results?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR results with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation).
- Factorial Design : Systematically test variables (e.g., solvent, catalyst) using a 2ⁿ factorial approach to identify confounding factors .
- Theoretical Frameworks : Apply reaction mechanism theories (e.g., Curtin-Hammett principle) to explain yield disparities under different conditions .
Q. How can AI-driven tools improve reaction optimization and data analysis for this compound?
- Methodological Answer :
- Machine Learning (ML) Models : Train algorithms on historical reaction data to predict optimal conditions (e.g., solvent, temperature) for higher yields .
- Automated Workflows : Integrate robotic platforms with AI for real-time adjustments during synthesis (e.g., varying reagent flow rates based on intermediate analysis) .
Q. What are the best practices for scaling up synthesis while maintaining purity and yield?
- Methodological Answer :
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) for efficient purification at scale .
Data Analysis and Reporting
Q. How should researchers document and present synthetic and analytical data for peer review?
- Methodological Answer :
- Standardized Formats : Follow IUPAC guidelines for naming and ACS Style for reporting spectral data (e.g., δ values in NMR).
- Reproducibility : Include detailed experimental procedures (e.g., "stirred under argon overnight" ) and raw data in supplementary materials.
Q. What statistical methods are appropriate for analyzing bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .
- Error Analysis : Apply Student’s t-test or ANOVA to assess significance across replicates .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling intermediates like 4-chloroquinazoline?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
